N-(4-chlorophenyl)-2-[1-(furan-2-ylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl]acetamide
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Overview
Description
N-(4-CHLOROPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the furylmethyl and chlorophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of diseases involving the central nervous system or cancer.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE: can be compared with other pyrido[2,3-d]pyrimidine derivatives, which may have similar structures but different substituents.
N-(4-BROMOPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE: A similar compound with a bromine atom instead of chlorine.
N-(4-METHOXYPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE: A derivative with a methoxy group instead of chlorine.
Uniqueness
The uniqueness of N-(4-CHLOROPHENYL)-2-[1-(2-FURYLMETHYL)-2,4,7-TRIOXO-1,2,3,4,5,6,7,8-OCTAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL]ACETAMIDE lies in its specific combination of functional groups and the resulting biological activity. The presence of the chlorophenyl and furylmethyl groups may confer unique properties, such as enhanced binding affinity to certain molecular targets or improved pharmacokinetic profiles.
Properties
Molecular Formula |
C20H17ClN4O5 |
---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(furan-2-ylmethyl)-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C20H17ClN4O5/c21-12-3-5-13(6-4-12)22-16(26)9-11-8-15-17(23-18(11)27)25(20(29)24-19(15)28)10-14-2-1-7-30-14/h1-7,11H,8-10H2,(H,22,26)(H,23,27)(H,24,28,29) |
InChI Key |
WFDKBUHWUMKITC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C1C(=O)NC(=O)N2CC3=CC=CO3)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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